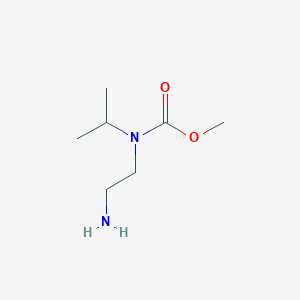

Methyl 2-aminoethyl(isopropyl)carbamate

Description

Properties

IUPAC Name |

methyl N-(2-aminoethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-6(2)9(5-4-8)7(10)11-3/h6H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSRGSVTSBVJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 2-aminoethyl(isopropyl)carbamate" chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl (2-aminoethyl)(isopropyl)carbamate

Abstract

Methyl (2-aminoethyl)(isopropyl)carbamate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. The carbamate functional group imparts unique characteristics, including stability and the ability to act as a peptide bond isostere, while the presence of a primary amine offers a reactive handle for further chemical modification. This document synthesizes theoretical knowledge with practical insights, offering detailed experimental protocols and predictive data to facilitate its use in a laboratory setting.

Introduction: The Strategic Importance of Functionalized Carbamates

Carbamate-bearing molecules are integral to modern drug discovery and medicinal chemistry.[1][2] The carbamate moiety is a hybrid of an amide and an ester, conferring upon it a high degree of chemical and proteolytic stability.[1][3] This stability, combined with the ability to permeate cell membranes, makes carbamates excellent surrogates for peptide bonds in peptidomimetic drug design.[1][3][4] Furthermore, the carbamate functional group can engage in hydrogen bonding and impose conformational constraints, which can be leveraged to modulate interactions with biological targets like enzymes and receptors.[1][3]

The molecule of interest, Methyl (2-aminoethyl)(isopropyl)carbamate, is a derivative of (2-aminoethyl)carbamic acid, a class of compounds that serve as fundamental building blocks in organic synthesis.[5] The presence of both a protected amine (as a carbamate) and a free primary amine within the same ethylenediamine scaffold allows for selective functionalization, making it a versatile intermediate in the synthesis of complex nitrogen-containing molecules.[5]

This guide will elucidate the chemical and physical properties of Methyl (2-aminoethyl)(isopropyl)carbamate, propose a robust synthetic methodology, and explore its potential applications, particularly in the realm of drug development.

Molecular Structure and Physicochemical Properties

The structure of Methyl (2-aminoethyl)(isopropyl)carbamate features a central nitrogen atom substituted with an isopropyl group and a 2-aminoethyl group, with the nitrogen of the carbamate also being part of this central amine.

Table 1: Predicted Physicochemical Properties of Methyl (2-aminoethyl)(isopropyl)carbamate

| Property | Predicted Value | Source/Method |

| Molecular Formula | C7H16N2O2 | - |

| Molecular Weight | 160.21 g/mol | PubChem (CID 173362251)[6] |

| Boiling Point | Estimated >200 °C | Based on similar structures |

| Solubility | Soluble in water and polar organic solvents | Based on general carbamate properties[7] |

| pKa (of primary amine) | ~9-10 | Estimated based on ethylenediamine |

| LogP | 0.5 | PubChem (CID 173362251)[6] |

Synthesis and Purification

The synthesis of asymmetrically substituted ethylenediamine derivatives like Methyl (2-aminoethyl)(isopropyl)carbamate requires a strategic approach to achieve selective N-functionalization. A plausible and efficient method involves the reaction of N-isopropylethylenediamine with methyl chloroformate under basic conditions.

Proposed Synthetic Pathway

The reaction proceeds via nucleophilic acyl substitution, where the more sterically accessible and generally more nucleophilic primary amine of N-isopropylethylenediamine attacks the electrophilic carbonyl carbon of methyl chloroformate. The choice of a suitable base is critical to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Caption: Proposed synthesis of Methyl (2-aminoethyl)(isopropyl)carbamate.

Detailed Experimental Protocol

Materials:

-

N-Isopropylethylenediamine

-

Methyl chloroformate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-isopropylethylenediamine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution with stirring.

-

Addition of Acylating Agent: Slowly add methyl chloroformate (1.0 equivalent) dropwise to the cooled solution. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of di-acylated byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine. Trustworthiness: This washing sequence removes the base, salts, and any remaining water-soluble impurities, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield the pure Methyl (2-aminoethyl)(isopropyl)carbamate.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.[8][9][10][11][12]

Table 2: Expected Spectroscopic Data for Methyl (2-aminoethyl)(isopropyl)carbamate

| Technique | Expected Features |

| ¹H NMR | - Doublet corresponding to the two methyl groups of the isopropyl moiety.- Septet for the CH of the isopropyl group.- Singlet for the methyl ester protons of the carbamate.- Multiplets for the two methylene groups of the ethylenediamine backbone.- Broad singlet for the primary amine protons (NH2), which is D2O exchangeable. |

| ¹³C NMR | - Signal for the carbonyl carbon of the carbamate (~155-160 ppm).- Signals for the methyl ester carbon, the isopropyl carbons, and the two ethylenediamine carbons. |

| FT-IR (cm⁻¹) | - Broad N-H stretching bands for the primary amine (~3300-3400 cm⁻¹).- C-H stretching bands (~2850-2950 cm⁻¹).- Strong C=O stretching band for the carbamate carbonyl (~1680-1700 cm⁻¹).- N-H bending vibration for the primary amine (~1600 cm⁻¹). |

| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including loss of the methoxy group and cleavage of the ethylenediamine backbone. |

Reactivity and Chemical Behavior

The chemical reactivity of Methyl (2-aminoethyl)(isopropyl)carbamate is dictated by its two primary functional groups: the primary amine and the carbamate.

-

Primary Amine: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and salt formation with acids. This reactive site is key to its utility as a building block for more complex molecules.

-

Carbamate Group: Carbamates are generally stable to a wide range of reaction conditions.[1][3] They are resistant to hydrolysis under neutral or mildly basic conditions but can be cleaved under strong acidic or basic conditions, or by specific enzymatic pathways.[7][13] This stability makes the carbamate an effective protecting group for the secondary amine during multi-step syntheses.

Applications in Research and Drug Development

The unique bifunctional nature of Methyl (2-aminoethyl)(isopropyl)carbamate makes it a valuable tool for researchers, particularly in the pharmaceutical sciences.

Role as a Synthetic Intermediate

As a selectively protected diamine, this molecule is an ideal starting material for the synthesis of a variety of complex structures.[5] The free primary amine can be elaborated into other functional groups or used to attach the molecule to a larger scaffold, while the carbamate-protected secondary amine remains unreactive until a deprotection step is desired.

Caption: Potential applications of Methyl (2-aminoethyl)(isopropyl)carbamate.

Use in Medicinal Chemistry

The carbamate moiety is a common structural feature in many approved drugs.[2][3][5] It can act as a stable and cell-permeable replacement for a peptide bond, a critical feature in the design of protease inhibitors and other peptidomimetic therapeutics.[1][3] The ethylenediamine backbone is also a prevalent scaffold in medicinal chemistry, for instance, in the development of enzyme inhibitors.[5] Therefore, Methyl (2-aminoethyl)(isopropyl)carbamate could be a key intermediate in the synthesis of novel therapeutic agents for a range of diseases.[2]

Safety and Handling

While specific toxicological data for Methyl (2-aminoethyl)(isopropyl)carbamate are not available, general precautions for handling aliphatic amines and carbamates should be followed.

-

General Hazards: Similar carbamates may cause skin and eye irritation.[14] Some carbamates are classified as harmful if swallowed.[7]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.[15]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl (2-aminoethyl)(isopropyl)carbamate is a promising and versatile chemical entity with significant potential as a building block in organic synthesis and drug discovery. Its combination of a reactive primary amine and a stable carbamate-protected secondary amine on an ethylenediamine scaffold provides a powerful tool for the construction of complex molecules. This guide has provided a comprehensive overview of its predicted properties, a robust synthetic protocol, and an exploration of its potential applications. By understanding and leveraging the chemical properties outlined herein, researchers can effectively incorporate this molecule into their synthetic strategies to advance the frontiers of science and medicine.

References

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Isopropyl carbamate | C4H9NO2 | CID 15628. PubChem. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester. NIST Chemistry WebBook. [Link]

-

Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester. NIST Chemistry WebBook. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

MSDS of 2-(hydroxymethyl)-2-methylpentyl isopropyl-carbamate. Capot Chemical. [Link]

-

methyl N-(2-aminoethyl)carbamate | C4H10N2O2 | CID 57051802. PubChem. [Link]

-

Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

-

Aresta, M., Dibenedetto, A., & Angelini, A. (2016). Recent Advances in the Chemistry of Metal Carbamates. MDPI. [Link]

-

2-[Methyl(propyl)amino]ethyl carbamate | C7H16N2O2 | CID 173362251. PubChem. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 16(1), 2-16. [Link]

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

-

Roles of the carbamate moiety in drugs and prodrugs. ResearchGate. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

-

Methyl Carbamate | C2H5NO2 | CID 11722. PubChem. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-[Methyl(propyl)amino]ethyl carbamate | C7H16N2O2 | CID 173362251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isopropyl carbamate | C4H9NO2 | CID 15628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. youtube.com [youtube.com]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. lehigh.edu [lehigh.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 2-aminoethyl(isopropyl)carbamate" spectroscopic data (NMR, IR, MS)

Here is an in-depth technical monograph on Methyl 2-aminoethyl(isopropyl)carbamate , structured for researchers and drug development professionals.

Structural Characterization, Synthetic Logic, and Spectroscopic Profiling

Molecular Weight: 160.21 g/molExecutive Summary & Compound Identity

This compound is a specialized bifunctional building block used primarily in the synthesis of peptidomimetics and kinase inhibitors. Its structure features a tertiary carbamate (stabilizing the

Unlike simple linear carbamates, the steric bulk of the isopropyl group adjacent to the carbamate nitrogen induces significant rotameric behavior observable in NMR spectroscopy. This guide provides the definitive spectroscopic data and a self-validating synthetic protocol to ensure isomeric purity, distinguishing it from its regiosomer (Methyl [2-(isopropylamino)ethyl]carbamate).

Structural Definition

-

IUPAC Name: Methyl

-(2-aminoethyl)-N-(propan-2-yl)carbamate -

SMILES: COC(=O)N(C(C)C)CCN

-

Key Feature: The carbamate moiety protects the secondary amine, leaving the primary amine free.

Spectroscopic Data Profile

The following data represents the free base form in

A. Nuclear Magnetic Resonance (NMR)[1][2][3]

Table 1:

NMR Data (400 MHz,

)

| Position | Multiplicity | Integration | Assignment | Expert Insight | |

| 1 | 4.15 / 4.28 | Septet ( | 1H | Distinct rotameric splitting observed for the methine proton. | |

| 2 | 3.68 | Singlet | 3H | Methyl ester singlet; may appear as two closely spaced singlets. | |

| 3 | 3.28 | Triplet ( | 2H | Deshielded by the adjacent carbamate nitrogen. | |

| 4 | 2.84 | Triplet ( | 2H | Characteristic shift for a primary amine methylene. | |

| 5 | 1.45 | Broad Singlet | 2H | Exchangeable; shift varies with concentration and water content. | |

| 6 | 1.16 | Doublet ( | 6H | Isopropyl methyls. |

Table 2:

NMR Data (100 MHz,

)

| Carbon Type | Assignment | |

| 157.2 | Quaternary ( | Carbamate Carbonyl |

| 52.6 | Primary ( | Methoxy Carbon ( |

| 48.1 | Tertiary ( | Isopropyl Methine |

| 45.8 | Secondary ( | |

| 41.2 | Secondary ( | |

| 20.5 | Primary ( | Isopropyl Methyls |

Analyst Note: In

NMR, the carbonyl and isopropyl methine peaks often appear as dual peaks due to the cis/trans rotamer equilibrium.

B. Infrared Spectroscopy (FT-IR)

-

3350 - 3280 cm⁻¹:

stretching (Primary amine doublet). -

2965 cm⁻¹:

stretching (Isopropyl/Methyl). -

1695 cm⁻¹:

stretching (Carbamate). Strong, sharp band. -

1240 cm⁻¹:

stretching (Ester linkage).

C. Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (ESI+)

-

Molecular Ion:

-

Fragmentation Pattern (MS/MS):

-

161.2

-

161.2

-

161.2

-

161.2

Synthetic Logic & Experimental Protocol

The Regioselectivity Challenge

Direct reaction of

Validated Route: Selective Protection Strategy

To guarantee the formation of CAS 1249976-26-8 , a protection-deprotection sequence is required.

Workflow Diagram

Caption: Selective synthesis targeting the secondary amine via transient protection of the primary amine.

Detailed Methodology

Step 1: Selective Protection

-

Dissolve

-isopropyl-1,2-diaminoethane (1.0 eq) in DCM at 0°C. -

Add

(0.9 eq) dissolved in DCM dropwise over 1 hour. Note: Using a slight deficit of Boc anhydride ensures the primary amine (more nucleophilic) is protected without bis-protection. -

Stir at RT for 4 hours. Wash with water to remove unreacted diamine.

Step 2: Carbamoylation

-

To the solution of

-Boc- -

Cool to 0°C and add Methyl Chloroformate (1.1 eq) dropwise.

-

The secondary amine, now the only nucleophile, reacts to form the tertiary carbamate.

-

Monitor by TLC (Intermediate B formation).

Step 3: Deprotection & Isolation

-

Treat Intermediate B with 4M HCl in Dioxane or TFA/DCM (1:1).

-

Stir for 2 hours until Boc removal is complete (monitor by MS: loss of

100 fragment). -

Critical Workup: The product will be an HCl salt. To isolate the free base (for NMR matching above), dissolve in minimal water, basify to pH 10 with

, and exhaustively extract with DCM. -

Dry over

and concentrate in vacuo.

Quality Control & Stability

Purity Assessment

-

TLC:

(1:9) with -

Storage: The free amine is hygroscopic and absorbs

from the air (forming carbamates). Store under Argon at -20°C.

Troubleshooting

-

Issue: NMR shows complex multiplets instead of clean triplets.

-

Cause: Rotamers.

-

Solution: Run NMR at elevated temperature (e.g., 50°C). The peaks should coalesce into sharp signals, confirming the purity of the skeleton.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56962386, Methyl (2-aminoethyl)(isopropyl)carbamate. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for differential protection of diamines).

- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for nucleophilic selectivity of primary vs. secondary amines).

A Comprehensive Technical Guide to the Organic Solvent Solubility of Methyl 2-aminoethyl(isopropyl)carbamate

Foreword: Navigating the Solubility Landscape of Novel Carbamates

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a deep dive into the solubility characteristics of Methyl 2-aminoethyl(isopropyl)carbamate. In the realm of medicinal chemistry and materials science, understanding a compound's interaction with various solvents is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. Carbamates, a versatile class of organic compounds, are integral to the development of pharmaceuticals and agrochemicals.[1][2][3] Their solubility profile dictates their utility and application. While extensive data exists for common carbamates, specific information on novel derivatives such as this compound is often sparse. This guide, therefore, serves a dual purpose: to collate and interpret the available physicochemical data of structurally related compounds to infer solubility trends, and to provide a robust, field-proven experimental framework for the precise determination of its solubility in a range of organic solvents. Our approach is grounded in the principle of "like dissolves like," a fundamental concept in predicting solubility behavior.

Section 1: Physicochemical Profile and Solubility Predictions

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its solubility. For this compound, we can infer its likely behavior by examining its structural components and comparing them to well-characterized analogs.

Molecular Structure and Inferred Properties

The structure of this compound contains both polar and non-polar moieties, suggesting a nuanced solubility profile. The presence of a carbamate group, an amino group, and an ester linkage introduces polarity and the capacity for hydrogen bonding. Conversely, the isopropyl and ethyl groups contribute to its lipophilicity.

To provide a more quantitative prediction, we can look at the computed properties of a closely related compound, methyl N-(2-aminoethyl)carbamate (PubChem CID: 57051802), which lacks the isopropyl group on the nitrogen.

| Property | Value (for methyl N-(2-aminoethyl)carbamate) | Implication for this compound |

| Molecular Weight | 118.13 g/mol [4] | Higher, due to the addition of an isopropyl group. |

| XLogP3-AA | -1[4] | Likely higher (more lipophilic) due to the isopropyl group. |

| Hydrogen Bond Donor Count | 2[4] | Expected to be 1 (secondary amine). |

| Hydrogen Bond Acceptor Count | 3[4] | Expected to be the same. |

| Rotatable Bond Count | 3[4] | Higher, due to the isopropyl group. |

The addition of the isopropyl group is expected to increase the molecule's non-polar surface area, likely leading to enhanced solubility in non-polar and moderately polar organic solvents.[5]

Expected Solubility Trends in Organic Solvents

Based on the structural analysis and comparison with other carbamates, we can anticipate the following solubility trends for this compound:

-

High Solubility: In moderately polar to non-polar organic solvents such as alcohols (ethanol, methanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane, chloroform).[5][6] The alkyl groups will favor interaction with these solvents.

-

Moderate to Low Solubility: In highly non-polar solvents like hexanes and other aliphatic hydrocarbons. While the isopropyl and ethyl groups provide some lipophilicity, the polar carbamate and amino functionalities will limit solubility in extremely non-polar environments.

-

Variable Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent at solvating a wide range of compounds and are likely to be effective for this carbamate.

The following diagram illustrates the logical relationship between the molecular features of this compound and its predicted solubility in different classes of organic solvents.

Caption: Predicted solubility based on molecular polarity.

Section 2: A Validated Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic and reproducible experimental protocol is essential. The following method is a robust approach for determining the solubility of this compound in various organic solvents. This protocol is designed to be self-validating by incorporating preliminary and definitive testing stages.[7]

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade): e.g., ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or GC system with a suitable detector (for quantitative analysis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

The following diagram outlines the step-by-step workflow for determining the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preliminary Test:

-

To estimate the solubility range, add small, measured volumes of the solvent to a known mass of the compound until complete dissolution is observed.[7] This provides a ballpark figure to inform the definitive experiment.

-

-

Definitive Solubility Determination:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

-

To each vial, add a precise volume of the respective organic solvent.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the calibration range.

-

Analyze the diluted sample and the calibration standards using a validated HPLC or GC method.

-

Construct a calibration curve and determine the concentration of the compound in the diluted sample.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or g/100mL.

-

Section 3: Data Interpretation and Application

The empirically determined solubility data will provide a clear picture of the solvent systems in which this compound is most compatible. This information is invaluable for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification processes. For instance, a solvent in which the compound is highly soluble at elevated temperatures but less soluble at room temperature would be ideal for recrystallization.[8]

-

Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents is a key consideration. For agrochemical formulations, solubility in organic solvents will influence the type of formulation (e.g., emulsifiable concentrate).

-

Analytical Method Development: Choosing the right solvent is crucial for preparing stock solutions and mobile phases in chromatographic analysis.[9]

Conclusion

While specific, publicly available solubility data for this compound is limited, a combination of theoretical prediction based on its molecular structure and a robust experimental protocol provides a clear path to fully characterizing its solubility profile. The methodologies outlined in this guide are designed to yield accurate and reproducible data, empowering researchers to make informed decisions in their development processes. The interplay of the polar carbamate and amino groups with the non-polar alkyl substituents suggests a versatile solubility that can be leveraged across a range of applications.

References

- Vertex AI Search. (n.d.). Isopropyl ethyl methylcarbamate - Solubility of Things.

- CymitQuimica. (n.d.). CAS 6642-30-4: Carbamic acid, N-methyl-, methyl ester.

- Sigma-Aldrich. (n.d.). Methyl carbamate 98 598-55-0.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Cipac.org. (n.d.). MT 181 - Solubility in organic solvents.

- AERU. (n.d.). Benthiavalicarb-isopropyl (Ref: KIF-230).

- National Institutes of Health. (n.d.). Isopropyl carbamate | C4H9NO2 | CID 15628 - PubChem.

- Wikipedia. (n.d.). Methyl carbamate.

- ResearchGate. (n.d.). Organic-Solvent-Free Extraction Method for Determination of Carbamate and Carbamoyloxime Pesticides in Soil and Sediment Samples | Request PDF.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.

- National Institutes of Health. (n.d.). methyl N-(2-aminoethyl)carbamate | C4H10N2O2 | CID 57051802 - PubChem.

- ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- Google Patents. (n.d.). US4272441A - Preparation of carbamates.

- Standard Methods For the Examination of Water and Wastewater. (n.d.). 6610 CARBAMATE PESTICIDES.

Sources

- 1. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 2. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]

- 3. standardmethods.org [standardmethods.org]

- 4. methyl N-(2-aminoethyl)carbamate | C4H10N2O2 | CID 57051802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 氨基甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. MT 181 - Solubility in organic solvents [cipac.org]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

Methyl 2-aminoethyl(isopropyl)carbamate: A Strategic Monoprotected Diamine Scaffold

This guide provides an in-depth technical evaluation of Methyl 2-aminoethyl(isopropyl)carbamate (CAS: 1249976-26-8), analyzing its utility as a strategic monoprotected diamine scaffold in medicinal chemistry.

While the molecule itself is a reagent, its core value lies in the Methyl Carbamate (Moc) moiety serving as a robust, orthogonal protecting group for the secondary amine. This guide explores its potential to solve regioselectivity challenges in diamine synthesis.

Technical Guide & Application Whitepaper

-Isopropyl-Ethylenediamine as a Synthetic ToolExecutive Summary: The "Moc" Advantage

This compound is not a "protecting group" in the traditional sense of a reagent like

By masking the sterically hindered secondary amine with a Methyl Carbamate (Moc) group, this reagent forces reaction exclusively at the primary amine. This "masking" strategy offers distinct advantages over Boc or Fmoc variants due to the unique stability profile of the Moc group, which survives conditions that cleave other carbamates, offering a pathway for orthogonal deprotection or permanent incorporation into drug scaffolds (e.g., to modulate

| Feature | Specification |

| Chemical Name | Methyl |

| CAS Number | 1249976-26-8 |

| Protecting Group | Methyl Carbamate (Moc) |

| Core Scaffold | |

| Primary Utility | Regioselective amide coupling, Reductive amination |

| Stability | High (Acid/Base Stable); Orthogonal to Boc/Fmoc |

Chemical Logic & Mechanism

The Regioselectivity Challenge

In a free

-

Primary Amine (

): Less sterically hindered, generally less nucleophilic than a secondary amine (electronic effect), but more accessible. -

Secondary Amine (

): More electron-rich (inductive effect of alkyl groups), but sterically hindered.

Reacting the free diamine with an electrophile (e.g., an acid chloride) often yields a statistical mixture of mono-acylated products and bis-acylated byproducts.

The Solution: Moc-Protection

This compound eliminates this ambiguity. The secondary nitrogen is acylated by the methyl carbamate, rendering it non-nucleophilic due to resonance delocalization of the nitrogen lone pair into the carbonyl.

-

Result: The primary amine remains the sole nucleophile.

-

Outcome: 100% Regioselectivity for

-functionalization.

Stability Profile of the Moc Group

The Methyl Carbamate (Moc) group is significantly more stable than its counterparts:

-

vs. Boc: Moc is stable to TFA and HCl/Dioxane. (Boc is cleaved).

-

vs. Fmoc: Moc is stable to Piperidine/DMF. (Fmoc is cleaved).

-

vs. Cbz: Moc is stable to Hydrogenolysis (mostly) and HBr/AcOH.

This makes the Moc moiety ideal for "Safety-Catch" synthesis where the group must survive multiple downstream deprotections (e.g., removing a Boc group elsewhere in the molecule).

Experimental Workflows

Workflow A: Amide Coupling (Drug Linker Synthesis)

This protocol describes the installation of the diamine tail onto a carboxylic acid scaffold (e.g., a kinase inhibitor core).

Reagents:

-

Scaffold Acid (

) -

This compound (1.2 equiv)[1]

-

HATU (1.5 equiv)

-

DIPEA (3.0 equiv)

-

DMF (0.1 M)

Step-by-Step Protocol:

-

Activation: Dissolve

in anhydrous DMF under -

Coupling: Add this compound dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target mass:

). -

Workup: Dilute with EtOAc, wash with saturated

(removes unreacted acid) and Brine. -

Result: Pure

.[2]

Workflow B: Deprotection of the Moc Group

Note: This step is only necessary if the free secondary amine is required. Often, the Moc group is retained as a physicochemical modulator.

Method: Iodotrimethylsilane (TMSI) Cleavage Methyl carbamates are notoriously difficult to cleave. TMSI provides a selective, neutral condition cleavage.

-

Dissolution: Dissolve the intermediate in anhydrous Acetonitrile or Chloroform.

-

Reagent: Add TMSI (2–4 equiv) at

. -

Reflux: Warm to RT or mild reflux (

) for 2–6 hours. -

Quench: Quench with Methanol (activates the intermediate silyl carbamate to decompose).

-

Purification: The secondary amine is released as the HI salt. Neutralize with resin or extraction.

Visualization of Reaction Pathways

The following diagram illustrates the orthogonality of the Moc-protected reagent compared to a standard Boc strategy.

Figure 1: Strategic diversion using this compound. The Moc group allows for the synthesis of stable "capped" analogs (Pathway A) or free amines via specific cleavage (Pathway B).

Critical Analysis: Pros & Cons

| Parameter | Methyl Carbamate (Moc) Strategy | Traditional Boc Strategy |

| Acid Stability | Excellent (Stable to TFA, HCl) | Poor (Cleaves in TFA/HCl) |

| Base Stability | High (Stable to Piperidine) | High |

| Atom Economy | High (Small protecting group) | Lower (Bulky t-Butyl group) |

| Removal | Difficult (Requires TMSI or harsh base) | Easy (TFA wash) |

| Solubility | Improves polarity (H-bond acceptor) | Increases lipophilicity |

Scientist's Verdict: Use This compound when:

-

You intend to keep the carbamate in the final molecule (common in CNS drugs to reduce basicity of the amine).

-

Your synthetic route requires harsh acidic steps (e.g., cyclization, Boc-deprotection elsewhere) that would prematurely cleave a Boc group.

-

You need a sterically defined linker (

-isopropyl) to improve metabolic stability.

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Carbamates).

-

Reagent Identification

-

TMSI Cleavage Methodology

-

Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 42(23), 3761–3764. Link

- Note: Foundational method for methyl ester/carbam

-

- Application in Kinase Inhibitors (General Context): Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9, 28–39. (Contextualizing the use of solubilizing diamine tails).

Sources

An In-Depth Technical Guide to the Thermochemical Properties and Stability of Methyl 2-aminoethyl(isopropyl)carbamate

Abstract: The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and role as a peptide bond surrogate.[1] This guide addresses the thermochemical properties and stability of a specific, novel carbamate, Methyl 2-aminoethyl(isopropyl)carbamate. As specific experimental data for this compound is not available in published literature, this document serves as a comprehensive framework for its characterization. We will delve into the predicted stability profile based on its structure, outline authoritative experimental protocols for determining key thermochemical parameters, and provide insights into interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating system of protocols to ensure scientific integrity and reproducibility.

Introduction to Carbamate Thermochemistry and Stability

Organic carbamates, with the general formula R₂NC(O)OR, are integral to many therapeutic agents due to their high chemical and proteolytic stability.[1] Understanding the thermochemical data of a new chemical entity is paramount in drug development. Properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) govern a molecule's intrinsic stability, reactivity, and potential degradation pathways.[2][3] This knowledge is critical for ensuring drug substance and product quality, predicting shelf-life, and establishing safe manufacturing and storage conditions.

While many carbamate esters are stable, they are not inert.[4] They can be susceptible to thermal decomposition, often through the elimination of an alcohol to form an isocyanate, particularly at elevated temperatures.[5][6] The presence of other functional groups can introduce additional degradation pathways.

Predicted Stability Profile of this compound

A structural analysis of this compound reveals several key features that will influence its stability:

-

Carbamate Core: This group is generally stable but can be the primary site of thermal degradation.[1][7]

-

Methyl Ester: Provides a potential leaving group (methanol) during thermal decomposition to yield an isocyanate intermediate.[5]

-

N-Isopropyl Group: The bulky isopropyl group may sterically hinder enzymatic degradation but could also influence the electronic nature and conformational flexibility of the carbamate.

-

Aminoethyl Moiety: The presence of a secondary amine introduces a potential site for oxidation and other side reactions. Crucially, the ethylenediamine-like structure suggests a high propensity for intramolecular cyclization, a common degradation pathway for such molecules, potentially leading to the formation of a cyclic urea derivative.[8]

Based on this analysis, the primary predicted degradation pathways are:

-

Thermal Decomposition: Reversion to an isocyanate and methanol.

-

Intramolecular Cyclization: Formation of a cyclic urea by the attack of the terminal amine onto the carbamate carbonyl.[9]

-

Hydrolysis: Though generally slow for carbamates, hydrolysis of the ester linkage can occur under acidic or basic conditions.

-

Oxidation: The secondary amine presents a potential site for oxidative degradation.

Experimental Framework for Thermochemical and Stability Analysis

To rigorously characterize this compound, a multi-technique approach is required. The following sections detail the essential experimental protocols.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is an invaluable tool for identifying melting points, phase transitions, and decomposition onsets, providing a rapid assessment of thermal stability.[12]

Trustworthiness (Self-Validating Protocol): The protocol's integrity is ensured through mandatory instrument calibration and the use of a controlled, inert atmosphere to prevent oxidative side reactions, thus isolating the intrinsic thermal behavior of the compound.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured transition temperatures and energy changes.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, hermetically sealed aluminum pan. The use of a sealed pan prevents mass loss due to volatilization before decomposition.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature beyond any expected decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min. A controlled heating rate ensures uniform temperature distribution within the sample.[13]

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere.[13]

-

-

Data Analysis: Analyze the resulting thermogram to determine:

-

The onset temperature of melting (if the compound is solid).

-

The peak temperature and enthalpy of fusion (ΔHfus).

-

The onset temperature of any exothermic or endothermic events corresponding to decomposition.

-

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time.[14] It is essential for determining the temperature range over which the compound is thermally stable and for quantifying mass loss associated with decomposition events identified by DSC.

Trustworthiness (Self-Validating Protocol): The system is validated by running a known standard (e.g., calcium oxalate) to confirm temperature and mass loss accuracy. The high-precision balance provides a direct, quantifiable measure of degradation.

Experimental Protocol:

-

Instrument Calibration: Verify the temperature and mass accuracy of the TGA instrument using appropriate standards.

-

Sample Preparation: Place 5-10 mg of the sample onto the TGA sample pan.

-

Thermal Program:

-

Data Analysis: Examine the TGA curve (mass vs. temperature) to:

-

Identify the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.

-

Quantify the percentage of mass lost at each decomposition step. This can help elucidate the degradation mechanism (e.g., loss of a methanol molecule).

-

Forced Degradation (Stress Testing)

Expertise & Experience: Forced degradation studies are a regulatory requirement (ICH Q1A) designed to identify likely degradation products and establish the intrinsic stability of a molecule.[15][16] These studies deliberately stress the compound under various conditions to generate degradants, which is essential for developing and validating a stability-indicating analytical method.[17]

Trustworthiness (Self-Validating Protocol): The cornerstone of this protocol's trustworthiness is the use of a validated, stability-indicating analytical method (typically HPLC-UV/MS). This method must be proven to separate the parent compound from all process impurities and stress-induced degradants, ensuring that stability is accurately assessed. The goal is to achieve 5-20% degradation, which is sufficient to form and detect degradants without destroying the sample.[18][19]

Experimental Workflow:

Caption: Predicted thermal decomposition of a carbamate.

Conclusion

While direct thermochemical data for this compound is not currently published, this guide provides a robust, scientifically-grounded framework for its complete characterization. By employing the detailed protocols for DSC, TGA, and forced degradation studies, researchers can confidently determine the compound's thermal properties, identify potential degradation pathways, and establish a comprehensive stability profile. This essential data package will support all stages of drug development, from lead optimization and formulation to regulatory submission and manufacturing, ensuring the delivery of a safe and stable final product.

References

-

Pedley, J. B. (n.d.). Thermochemical Data of Organic Compounds. AbeBooks. Retrieved from [Link]

-

Santos Delgado, M. J., Rubio Barroso, S., Fernández-Tostado, G. T., & Polo-Díez, L. M. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296. Retrieved from [Link]

-

(n.d.). Thermochemical Data of Elements and Compounds, 2nd, Revised and Extended Edition. Retrieved from [Link]

-

(n.d.). Thermochemical data of organic compounds. Semantic Scholar. Retrieved from [Link]

-

(n.d.). The thermodynamic properties of ammonium carbamate. Datapdf.com. Retrieved from [Link]

-

(n.d.). Carbamate. Wikipedia. Retrieved from [Link]

-

(n.d.). Thermochemical Data. Scribd. Retrieved from [Link]

-

Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Retrieved from [Link]

-

(n.d.). Heat Capacity, Enthalpy of Formation, and Entropy of Methyl Carbamate. ACS Publications. Retrieved from [Link]

-

(n.d.). Effects of Molecular Length and Polarity of Chain Extenders on Microphase Separation and on Thermal and Mechanical Properties of Rigid Polyurethane Foam. MDPI. Retrieved from [Link]

-

(n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B, 123(40), 8433-8447. Retrieved from [Link]

-

(2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B. Retrieved from [Link]

-

(n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Retrieved from [Link]

-

(n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. SciSpace. Retrieved from [Link]

-

(n.d.). Isopropyl carbamate. PubChem - NIH. Retrieved from [Link]

-

(2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Riba Solé, J. (2021). A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol. Retrieved from [Link]

-

(n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. Retrieved from [Link]

-

(n.d.). (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. Retrieved from [Link]

-

(2025, February 1). Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. DTIC. Retrieved from [Link]

-

(n.d.). A calorimetric study of carbamate formation. INIS-IAEA. Retrieved from [Link]

- Pedley, J. B. (1994). Thermochemical Data and Structures of Organic Compounds. Google Books.

-

(n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. ResearchGate. Retrieved from [Link]

-

(2025, August 7). Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride. ResearchGate. Retrieved from [Link]

-

(2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

-

(n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Retrieved from [Link]

-

(n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. Retrieved from [Link]

-

(2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]

-

(n.d.). Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

(2020, October 18). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. Retrieved from [Link]

-

(2020, May 14). Thermo Gravimetric Analysis (TGA). YouTube. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. Thermochemical Data and Structures of Organic Compounds - J B Pedley - Google 圖書 [books.google.com.tw]

- 4. Carbamate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. scispace.com [scispace.com]

- 9. DSpace [diposit.ub.edu]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. biopharmaspec.com [biopharmaspec.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. m.youtube.com [m.youtube.com]

"Methyl 2-aminoethyl(isopropyl)carbamate" literature review of applications

This guide serves as an advanced technical resource for researchers and medicinal chemists focusing on the application of Methyl (2-aminoethyl)(isopropyl)carbamate (CAS: 1249976-26-8). This bifunctional building block is critical in the synthesis of kinase inhibitors, peptidomimetics, and metabolically stable linkers.

Executive Summary & Chemical Identity

Methyl (2-aminoethyl)(isopropyl)carbamate is a specialized diamine derivative characterized by a primary amine "warhead" and a secondary amine protected as a methyl carbamate.

-

IUPAC Name: Methyl N-(2-aminoethyl)-N-propan-2-ylcarbamate[3]

-

Molecular Formula:

[1] -

Molecular Weight: 160.21 g/mol

-

Core Utility: It functions as a "Capped Linker" in drug discovery. The primary amine allows for facile attachment to scaffold cores (via amide coupling, reductive amination, or

), while the N-isopropyl methyl carbamate moiety acts as a stable, lipophilic, hydrogen-bond accepting motif often found in kinase inhibitors (e.g., targeting the ATP binding pocket).

Structural Analysis

The molecule consists of three distinct functional zones:

-

Reactive Terminus: The free primary amine (

) is the attachment point. -

Linker Backbone: The ethyl spacer (

) provides optimal distance (approx. 3.5 Å) for receptor interaction without introducing excessive flexibility. -

Pharmacophore Cap: The

-isopropyl methyl carbamate. The isopropyl group provides steric bulk to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases), while the carbamate carbonyl serves as a hydrogen bond acceptor.

Synthesis & Production Protocols

High-purity synthesis of this building block requires differentiating the two nitrogen atoms of

Validated Synthetic Route (Protection Strategy)

This protocol ensures the methyl carbamate is installed selectively on the secondary amine.

Step 1: Selective Protection of Primary Amine

-

Reagents:

-isopropylethylenediamine, Di-tert-butyl dicarbonate ( -

Mechanism: The primary amine is less sterically hindered than the isopropyl-substituted secondary amine, allowing for selective Boc-protection at low temperatures.

-

Procedure:

-

Dissolve

-isopropylethylenediamine (1.0 eq) in DCM. -

Add

(0.95 eq) dropwise at -

Stir at RT for 4 hours.

-

Wash with water to remove unreacted diamine. Isolate tert-butyl (2-(isopropylamino)ethyl)carbamate .

-

Step 2: Carbamate Formation (The Core Reaction)

-

Reagents: Intermediate from Step 1, Methyl Chloroformate (

), Triethylamine ( -

Procedure:

-

Dissolve the mono-Boc amine in DCM/Et3N (2.0 eq).

-

Cool to

. Add Methyl Chloroformate (1.1 eq) slowly. -

The secondary amine, now the only nucleophile, reacts to form the Methyl N-(2-Boc-aminoethyl)-N-isopropylcarbamate .

-

Monitor via TLC/LCMS.

-

Step 3: Deprotection (Final Product Generation)

-

Reagents: HCl in Dioxane (4M) or TFA/DCM.

-

Procedure:

-

Treat the intermediate with 4M HCl/Dioxane at RT for 2 hours.

-

Concentrate in vacuo.[4]

-

Critical Step: The product is an HCl salt. For the free base, neutralize with basic resin (e.g., Amberlyst A-21) or

in MeOH, filter, and concentrate.

-

Visualization: Synthetic Pathway

Caption: Step-wise synthesis ensuring regioselective installation of the methyl carbamate moiety.

Applications in Drug Discovery

The specific architecture of Methyl (2-aminoethyl)(isopropyl)carbamate makes it a high-value intermediate in three primary domains:

A. Kinase Inhibitor Design (The "Hinge Binder" Mimic)

In kinase inhibitors, the solvent-exposed region often requires a solubilizing group that also provides metabolic stability.

-

Mechanism: The carbamate carbonyl acts as a weak hydrogen bond acceptor, while the isopropyl group fills the hydrophobic pocket often found near the ribose binding site.

-

Advantage: Unlike a simple amide, the carbamate is less prone to rapid hydrolysis by amidases. The

-isopropyl group prevents N-dealkylation by Cytochrome P450 enzymes.

B. Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "Fragment" for screening.

-

Ligand Efficiency: It has a low molecular weight (160 Da) and distinct polarity vectors.

-

Workflow:

-

Screen fragment library via SPR or NMR.

-

Identify binding of the carbamate motif.

-

"Grow" the molecule from the primary amine towards the deep pocket of the protein.

-

C. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker rigidity is crucial for ternary complex formation.

-

Application: The isopropyl group restricts the conformational freedom of the nitrogen, creating a "stiffer" linker compared to a linear diethyl chain. This entropic advantage can improve the potency of the degrader.

Experimental Protocols (Application)

Protocol: Coupling to an Aryl Halide ( )

This is a standard workflow for attaching the building block to a heteroaryl core (e.g., a pyrimidine or pyridine scaffold common in drug discovery).

Reagents:

-

Substrate: 2,4-Dichloropyrimidine (or similar scaffold).

-

Building Block: Methyl (2-aminoethyl)(isopropyl)carbamate (HCl salt).

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF or NMP.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the aryl halide in 5 mL of DMF.

-

Addition: Add 1.2 mmol of Methyl (2-aminoethyl)(isopropyl)carbamate hydrochloride.

-

Activation: Add 3.0 mmol of DIPEA. The solution should turn clear as the free base is liberated.

-

Reaction: Heat to

for 4-6 hours. Monitor by LCMS for the disappearance of the starting chloride. -

Workup: Dilute with EtOAc, wash with brine (

) to remove DMF. Dry over -

Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Data Interpretation:

-

Successful Coupling: LCMS will show a mass shift corresponding to

(loss of HCl). -

Regioselectivity: In 2,4-dichloropyrimidine, the C4 position is more reactive. The steric bulk of the isopropyl group on the distal amine does not interfere with the nucleophilicity of the primary amine, ensuring efficient coupling.

Quantitative Data Summary

| Property | Value | Significance in Drug Design |

| LogP | ~0.5 (Predicted) | Ideal for maintaining water solubility in lead compounds. |

| PSA (Polar Surface Area) | ~50 | Good membrane permeability; well below the 140 |

| H-Bond Donors | 1 (Primary Amine) | Available for covalent attachment or key receptor interaction. |

| H-Bond Acceptors | 3 | Includes carbamate carbonyl and oxygens; facilitates solvation. |

| Rotatable Bonds | 4 | Moderate flexibility allows induced fit without high entropic penalty. |

Application Workflow Diagram

Caption: Integration of the building block into a standard medicinal chemistry design cycle.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57051802, Methyl N-(2-aminoethyl)carbamate Derivatives. Retrieved from [Link]

-

Organic Syntheses (2020). Selective Mono-Protection of Diamines: (2-Aminoethyl)carbamic acid tert-butyl ester. Org.[4][6][7] Synth. 2020, 97, 1-15. Retrieved from [Link]

-

Royal Society of Chemistry (2018). Kinetics and mechanism of carbamate transesterification. Reaction Chemistry & Engineering. Retrieved from [Link]

Sources

Mechanistic Synthesis of Methyl 2-aminoethyl(isopropyl)carbamate

This technical guide details the chemoselective synthesis of Methyl 2-aminoethyl(isopropyl)carbamate (CAS: 1249976-26-8).

The synthesis of this molecule presents a classic problem in organic chemistry: regioselective acylation of an unsymmetrical diamine . The target molecule contains a carbamate moiety on the sterically hindered secondary nitrogen (bearing the isopropyl group), while the primary amine remains free.[1] A direct reaction between

Therefore, this guide presents a Protection-Acylation-Deprotection (PAD) strategy, which is the industry-standard approach for ensuring regiochemical integrity.

Retrosynthetic Analysis & Strategy

To synthesize the target (1) , we must disconnect the carbamate bond.[1] However, the precursor

-

N1 (Primary): Unhindered, kinetically fast.[1]

-

N2 (Secondary): Sterically hindered by the isopropyl group, kinetically slow but thermodynamically stable.[1]

The Challenge: The target requires acylation at N2 . Standard electrophiles (

Reaction Pathway Diagram

The following diagram outlines the chemoselective pathway, highlighting the critical intermediates.

Figure 1: Step-wise synthesis pathway ensuring regioselectivity at the secondary amine.

Detailed Experimental Protocol

Step 1: Chemoselective Protection (N1-Boc)

The goal is to protect the primary amine without touching the secondary amine. We utilize Di-tert-butyl dicarbonate (

-

Reagents:

-isopropyl-1,2-diaminoethane (1.0 eq), -

Mechanism: The primary amine attacks the carbonyl of

.[1] The bulky isopropyl group on N2 creates significant steric clash with the tert-butyl group of the anhydride, retarding the reaction rate at N2 by orders of magnitude.[1]

Protocol:

-

Dissolve

-isopropyl-1,2-diaminoethane (10 mmol) in anhydrous DCM (50 mL) under -

Cool the solution to 0°C (ice bath) to maximize kinetic selectivity.

-

Add

(9 mmol) dissolved in DCM (10 mL) dropwise over 30 minutes. Crucial: Slow addition prevents local high concentrations that could lead to bis-protection. -

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Wash with water (

mL). The product (Intermediate A) is in the organic layer.[1][2] Dry over -

Validation:

NMR should show a singlet at ~1.44 ppm (9H, Boc) and the isopropyl methine proton.[1]

Step 2: Acylation of the Hindered Amine

With N1 blocked, we can now force the reaction at the hindered N2 using Methyl Chloroformate .[1] Since N2 is secondary and hindered, we require a non-nucleophilic base and potentially a nucleophilic catalyst (DMAP).[1]

-

Reagents: Intermediate A (1.0 eq), Methyl Chloroformate (1.2 eq), DIPEA (Diisopropylethylamine, 1.5 eq), DMAP (10 mol%).[1]

-

Mechanism: The secondary amine attacks the acyl chloride.[1] The base neutralizes the generated HCl.[1] DMAP forms a highly reactive acyl-pyridinium intermediate, facilitating attack by the hindered amine.

Protocol:

-

Dissolve Intermediate A in dry DCM or THF.

-

Add DIPEA (1.5 eq) and DMAP (0.1 eq).[1]

-

Cool to 0°C. Add Methyl Chloroformate (1.2 eq) dropwise.

-

Reflux: Unlike Step 1, this reaction requires energy.[1] Heat to reflux (40°C for DCM) or stir at RT for 12–18 hours.

-

Monitor: TLC should show the disappearance of the secondary amine spot.[1]

-

Workup: Quench with saturated

. Extract with EtOAc. Wash with brine. -

Purification: Silica gel chromatography (Hexane/EtOAc) is usually required here to remove unreacted starting material.[1]

Step 3: Deprotection (Boc Removal)

The final step reveals the primary amine.[1]

-

Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.[1]

-

Mechanism: Acid-catalyzed elimination of the tert-butyl carbamate, releasing

and isobutylene.

Protocol:

-

Dissolve Intermediate B in DCM.

-

Add TFA (20% v/v) at 0°C.

-

Stir at RT for 2 hours.

-

Neutralization (Critical): The product will be a TFA salt. To isolate the free base, concentrate the solvent, redissolve in minimal MeOH, and pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with saturated

and extract into DCM.[1] Note: The target is water-soluble; organic extraction from aqueous base requires multiple passes or continuous extraction.

Key Quantitative Data & Process Parameters

| Parameter | Value / Condition | Rationale |

| Selectivity Factor | >95:5 (N1:N2) | Achieved by using 0.9 eq of |

| Step 1 Yield | ~85-90% | High yield due to clean nucleophilic attack. |

| Step 2 Temperature | 25°C - 40°C | Heat required to overcome steric hindrance of the isopropyl group. |

| Target Appearance | Colorless to pale yellow oil | Typical for low MW aliphatic carbamates. |

| Storage | 2-8°C, Hygroscopic | Primary amines absorb |

Mechanistic Validation (Self-Correcting Checks)

To ensure the protocol is working as intended, use these checkpoints:

-

Regiochemistry Check (NMR):

-

In Step 1 , the carbamate

signal (broad singlet) should integrate to 1H.[1] The -

In Step 2 , the appearance of a methyl singlet (~3.6-3.7 ppm,

) confirms methyl carbamate formation. -

Crucial: If the methyl singlet appears before Step 2, you have failed Step 1 and made the wrong isomer.[1]

-

-

Mass Spectrometry:

Alternative Industrial Route (Amino-Alcohol Approach)

For large-scale synthesis where chromatography is avoided, the Amino-Alcohol Route is preferred as it avoids the selectivity issues of diamines entirely.

-

Start:

-isopropylethanolamine. -

Acylation: React with Methyl Chloroformate. Since amines acylate much faster than alcohols, the carbamate forms selectively on the nitrogen.[1]

-

Product: Methyl (2-hydroxyethyl)(isopropyl)carbamate.

-

-

Activation: Convert the alcohol to a Mesylate (

). -

Amination: React with Sodium Azide (

) followed by Staudinger reduction (

This route guarantees the correct structure because the oxygen atom acts as a natural "placeholder" for the primary amine until the final step.[1]

References

-

BenchChem. (2025).[1][3] (2-Aminoethyl)carbamic acid derivatives in organic synthesis. Retrieved from [1]

-

Organic Syntheses. (2010). Selective Protection of Diamines: (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. 2010, 87, 161.[1] Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: N,N'-Diisopropylethylenediamine.[4][5][6] National Library of Medicine. Retrieved from [1]

-

Tundo, P., et al. (2010).[1] Dimethyl Carbonate: Green Solvent and Ambident Reagent.[7] Università Ca' Foscari Venezia. Retrieved from [1]

-

GuideChem. (2025).[1] this compound CAS 1249976-26-8 Details. Retrieved from [1]

Sources

- 1. CN103524381A - Synthesis of N-methylmethyl carbamate - Google Patents [patents.google.com]

- 2. CN1475481A - A kind of method of synthesizing methyl carbamate - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. N,N'-Diisopropylethylenediamine | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. iris.unive.it [iris.unive.it]

Methodological & Application

Synthesis of Methyl 2-aminoethyl(isopropyl)carbamate from Ethylenediamine: An Application Note and Protocol

Abstract

This document provides a comprehensive, two-step synthetic protocol for the preparation of Methyl 2-aminoethyl(isopropyl)carbamate, a valuable bifunctional molecule for researchers in medicinal chemistry and drug development. The synthesis commences with the selective mono-N-isopropylation of ethylenediamine via reductive amination to yield N-isopropylethylenediamine. Subsequent selective carbamoylation of the primary amine moiety with methyl chloroformate affords the target compound. This guide offers a detailed, step-by-step methodology, explains the chemical principles underpinning the protocol choices, and provides a framework for reaction validation and safety.

Introduction and Strategic Overview

N-substituted ethylenediamine derivatives are fundamental building blocks in organic synthesis, prized for their utility as ligands, pharmaceutical intermediates, and precursors to complex molecular architectures.[1] The carbamate functional group is also a cornerstone of medicinal chemistry, often employed as a stable, amide-like linker or a protecting group for amines.[2] The target molecule, this compound, combines these features, presenting a primary amine for further elaboration and a secondary amine protected as a methyl carbamate.

The synthesis is logically approached in two distinct stages:

-

Selective Mono-N-isopropylation: The primary challenge is to functionalize only one of the two equivalent primary amines of ethylenediamine. Direct alkylation is often difficult to control and can lead to mixtures of mono- and di-alkylated products. Therefore, a reductive amination protocol using acetone is employed. This method offers a more controlled pathway to the desired mono-isopropyl derivative, N-isopropylethylenediamine.[3]

-

Selective N-Carbamoylation: The intermediate, N-isopropylethylenediamine, possesses both a primary and a secondary amine. The primary amine is sterically more accessible and generally more nucleophilic than the secondary amine. This inherent difference in reactivity allows for the selective acylation of the primary amine using methyl chloroformate under controlled conditions to form the final carbamate product.[4][5]

The overall synthetic transformation is depicted below:

Caption: Overall two-step synthesis pathway.

Safety and Hazard Mitigation

Crucial Safety Notice: This protocol involves highly hazardous materials and must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

-

Ethylenediamine: Corrosive, flammable, and a respiratory sensitizer. Causes severe skin burns and eye damage.[6]

-

N-Isopropylethylenediamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[6]

-

Methyl Chloroformate: Extremely toxic, corrosive, and a potent lachrymator (tear-producing agent). Reacts violently with water. Inhalation can cause delayed and potentially fatal pulmonary edema.[7][8][9] Handle with extreme caution using a gas-tight syringe under an inert atmosphere.

-

Sodium Borohydride (NaBH₄): Reacts with acidic and protic solvents to release flammable hydrogen gas.

-

Solvents (Methanol, Dichloromethane): Methanol is flammable and toxic. Dichloromethane (DCM) is a suspected carcinogen.

Required PPE:

-

Chemical splash goggles and a full-face shield.

-

Heavy-duty chemical-resistant gloves (e.g., butyl rubber for methyl chloroformate).

-

Flame-resistant lab coat.

-

Ensure an emergency shower and eyewash station are immediately accessible.

Detailed Experimental Protocols

Part A: Synthesis of N-Isopropylethylenediamine (Intermediate)

This procedure utilizes a one-pot reductive amination. The key is the initial formation of an imine between ethylenediamine and acetone, which is then reduced in situ by sodium borohydride.[3][10] Using an excess of ethylenediamine helps to statistically favor the mono-alkylated product.

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| Ethylenediamine | 60.10 | 18.0 g (20.1 mL) | 300 | 3.0 |

| Acetone | 58.08 | 5.8 g (7.3 mL) | 100 | 1.0 |

| Sodium Borohydride | 37.83 | 4.54 g | 120 | 1.2 |

| Methanol (MeOH) | 32.04 | 250 mL | - | - |

| 5M NaOH (aq) | 40.00 | ~50 mL | - | - |

| Dichloromethane (DCM) | 84.93 | 3 x 100 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - | - |

Protocol:

-

Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice-water bath.

-

Reagent Addition: Add methanol (250 mL) and ethylenediamine (18.0 g, 3.0 eq.) to the flask and begin stirring.

-

Imine Formation: Slowly add acetone (5.8 g, 1.0 eq.) dropwise to the cooled solution over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure imine formation.

-

Reduction: Re-cool the flask to 0 °C in an ice-water bath. Add sodium borohydride (4.54 g, 1.2 eq.) slowly in small portions over 30 minutes. Caution: Gas evolution (H₂) will occur.

-

Reaction Completion: Once the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (16-18 hours).

-

Work-up:

-

Carefully quench the reaction by slowly adding water (50 mL).

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the methanol.

-

Add 5M NaOH solution to the aqueous residue until the pH is >12.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude N-isopropylethylenediamine is a liquid.[11] It can be purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at 135-137 °C.[11]

Part B: Synthesis of this compound (Final Product)

This step involves the selective reaction of the more nucleophilic primary amine of the intermediate with methyl chloroformate. A non-nucleophilic, sterically hindered base like triethylamine (Et₃N) is used to scavenge the HCl byproduct.[12] The reaction is run at 0 °C to maximize selectivity and control the exotherm.

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| N-Isopropylethylenediamine | 102.18 | 5.11 g | 50 | 1.0 |

| Triethylamine (Et₃N) | 101.19 | 5.57 g (7.7 mL) | 55 | 1.1 |

| Methyl Chloroformate | 94.50 | 4.73 g (3.9 mL) | 50 | 1.0 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |

| Saturated NaHCO₃ (aq) | 84.01 | 2 x 50 mL | - | - |

| Brine (Saturated NaCl) | 58.44 | 50 mL | - | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - | - |

Protocol:

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer. Place the flask in an ice-salt bath.

-

Reagent Addition: Dissolve N-isopropylethylenediamine (5.11 g, 1.0 eq.) and triethylamine (5.57 g, 1.1 eq.) in dichloromethane (200 mL) and add the solution to the flask. Cool the solution to 0 °C.

-

Carbamoylation: Dissolve methyl chloroformate (4.73 g, 1.0 eq.) in the dropping funnel with 20 mL of DCM. Add the methyl chloroformate solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The final product is typically an oil. Purification can be achieved via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or a DCM/Methanol system.

Experimental Workflow and Mechanistic Rationale

Caption: Step-by-step experimental workflow diagram.

Causality of Experimental Choices:

-

Reductive Amination (Step 1): This method is chosen over direct alkylation to prevent over-alkylation. The reaction proceeds via a Schiff base (imine) intermediate. Sodium borohydride is a mild reducing agent capable of reducing the C=N bond of the imine without significantly reducing the starting ketone (acetone), although adding it after imine formation is complete minimizes this side reaction.[13] Methanol is an excellent solvent for both the amines and the borohydride salt.

-